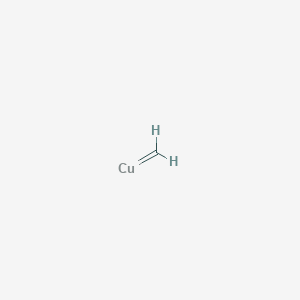
1,2-Dichloro-N,N-dimethylethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-N,N-dimethylethen-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-N,N-dimethylethen-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with handling chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-N,N-dimethylethen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of simpler amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Oxidized derivatives such as N-oxides or chlorinated oxides.
Reduction Reactions: Reduced amine derivatives with fewer chlorine atoms.
Scientific Research Applications
1,2-Dichloro-N,N-dimethylethen-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of other chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dichloro-N,N-dimethylethen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,2-Dichloroethane: A chlorinated hydrocarbon used as a solvent and in the production of vinyl chloride.
N,N-Dimethylethylamine: An amine used in organic synthesis and as a catalyst.
2-Chloro-N,N-dimethylethylamine: A related compound with similar chemical properties.
Uniqueness: 1,2-Dichloro-N,N-dimethylethen-1-amine is unique due to the presence of both chlorine atoms and a dimethylamino group on an ethene backbone
Properties
CAS No. |
109572-06-7 |
|---|---|
Molecular Formula |
C4H7Cl2N |
Molecular Weight |
140.01 g/mol |
IUPAC Name |
1,2-dichloro-N,N-dimethylethenamine |
InChI |
InChI=1S/C4H7Cl2N/c1-7(2)4(6)3-5/h3H,1-2H3 |
InChI Key |
FMYIILMTUIASQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


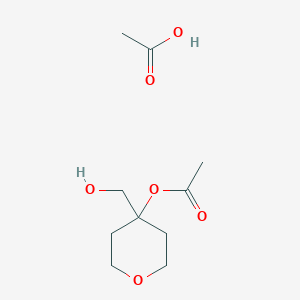
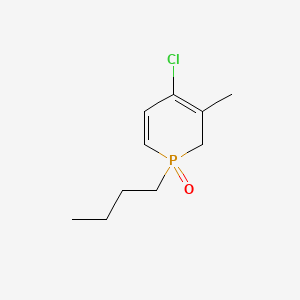
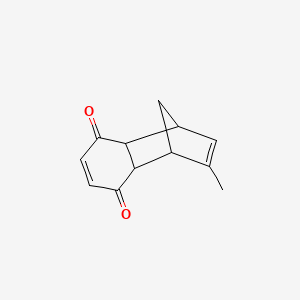
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
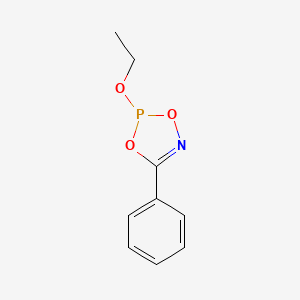
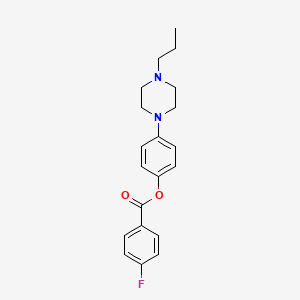
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
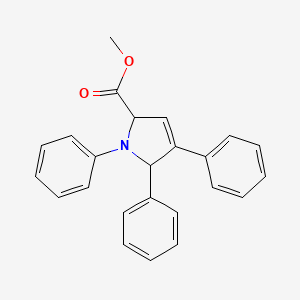
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
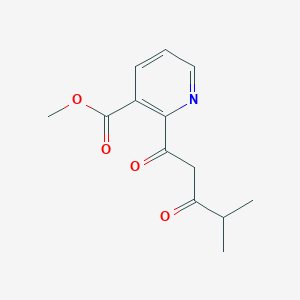
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)
